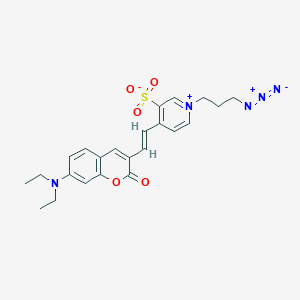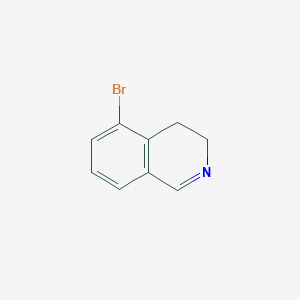![molecular formula C17H14N4O3S B12056533 2-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12056533.png)
2-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((1H-BENZIMIDAZOL-2-YLTHIO)ACETYL)CARBOHYDRAZONOYL)BENZOIC ACID is a complex organic compound with the molecular formula C17H14N4O3S and a molecular weight of 354.39 g/mol . This compound is notable for its unique structure, which includes a benzimidazole moiety, a thioacetyl group, and a carbohydrazonoyl group attached to a benzoic acid core. It is primarily used in scientific research due to its potential biological and chemical properties.
準備方法
The synthesis of 2-(2-((1H-BENZIMIDAZOL-2-YLTHIO)ACETYL)CARBOHYDRAZONOYL)BENZOIC ACID typically involves multiple steps. One common synthetic route includes the following steps :
Formation of Benzimidazole Thioacetyl Intermediate: The synthesis begins with the preparation of the benzimidazole thioacetyl intermediate. This involves the reaction of benzimidazole with thioacetic acid under acidic conditions.
Carbohydrazonoyl Group Introduction: The next step involves the introduction of the carbohydrazonoyl group. This is achieved by reacting the benzimidazole thioacetyl intermediate with hydrazine hydrate.
Coupling with Benzoic Acid: Finally, the resulting compound is coupled with benzoic acid under appropriate conditions to yield the target compound.
化学反応の分析
2-(2-((1H-BENZIMIDAZOL-2-YLTHIO)ACETYL)CARBOHYDRAZONOYL)BENZOIC ACID undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically affects the thioacetyl group, converting it to a sulfoxide or sulfone.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbohydrazonoyl group to a hydrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(2-((1H-BENZIMIDAZOL-2-YLTHIO)ACETYL)CARBOHYDRAZONOYL)BENZOIC ACID has several scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its structure suggests it may interact with specific enzymes, making it a candidate for drug development.
Medicine: Preliminary studies indicate that the compound may have anti-inflammatory and antimicrobial properties. Further research is needed to confirm these potential therapeutic applications.
Industry: While not widely used in industry, the compound’s unique properties make it a subject of interest for developing new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-((1H-BENZIMIDAZOL-2-YLTHIO)ACETYL)CARBOHYDRAZONOYL)BENZOIC ACID is not fully understood. it is believed to exert its effects through the following pathways :
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites. This interaction can disrupt the enzyme’s normal function, leading to various biological effects.
Molecular Targets: Potential molecular targets include enzymes involved in inflammatory pathways and microbial cell wall synthesis. By inhibiting these targets, the compound may exhibit anti-inflammatory and antimicrobial properties.
類似化合物との比較
Several compounds share structural similarities with 2-(2-((1H-BENZIMIDAZOL-2-YLTHIO)ACETYL)CARBOHYDRAZONOYL)BENZOIC ACID, including :
- 2-(2-((1,3-BENZOTHIAZOL-2-YLTHIO)ACETYL)CARBOHYDRAZONOYL)BENZOIC ACID
- 2-(2-((1-BENZYL-1H-BENZIMIDAZOL-2-YL)THIO)ACETYL)CARBOHYDRAZONOYL)BENZOIC ACID
- 2-(2-(1H-1,2,3-BENZOTRIAZOL-1-YLACETYL)CARBOHYDRAZONOYL)BENZOIC ACID
These compounds differ in the substituents attached to the benzimidazole or benzoic acid moieties, which can significantly affect their chemical and biological properties. The unique combination of functional groups in 2-(2-((1H-BENZIMIDAZOL-2-YLTHIO)ACETYL)CARBOHYDRAZONOYL)BENZOIC ACID makes it particularly interesting for research applications.
特性
分子式 |
C17H14N4O3S |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
2-[(E)-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C17H14N4O3S/c22-15(10-25-17-19-13-7-3-4-8-14(13)20-17)21-18-9-11-5-1-2-6-12(11)16(23)24/h1-9H,10H2,(H,19,20)(H,21,22)(H,23,24)/b18-9+ |
InChIキー |
AQMZIIQRVKBNJR-GIJQJNRQSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2)C(=O)O |
正規SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12056450.png)
![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12056451.png)
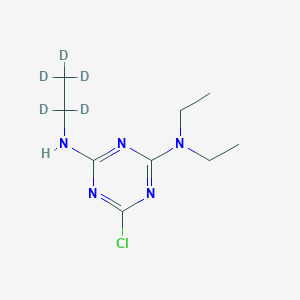

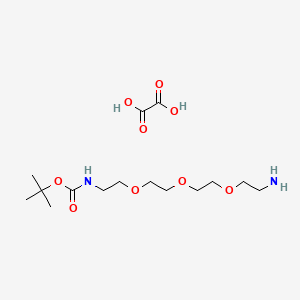
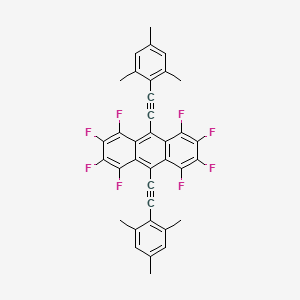
![4-[(E)-2-[(3Z)-5,5-dimethyl-3-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]cyclohexen-1-yl]ethenyl]-N,N-dimethylaniline;perchlorate](/img/structure/B12056485.png)
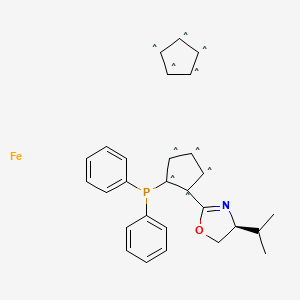


![Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate](/img/structure/B12056503.png)

